UPGL00004

Descripción general

Descripción

UPGL00004 es un potente inhibidor alostérico de la glutaminasa C, una enzima que desempeña un papel crítico en el metabolismo de la glutamina. Este compuesto ha mostrado efectos inhibitorios significativos en la proliferación de líneas celulares de cáncer de mama triple negativo altamente agresivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de UPGL00004 implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza con alta pureza (≥98%) y está disponible en varias formas, incluyendo sólido y solución .

Métodos de producción industrial: La producción industrial de this compound probablemente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se almacena típicamente a bajas temperaturas para mantener su estabilidad y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones: UPGL00004 principalmente experimenta reacciones de inhibición alostérica con la glutaminasa C. Se une al sitio alostérico de la enzima, inhibiendo así su actividad .

Reactivos y condiciones comunes: El compuesto se utiliza a menudo en combinación con otros reactivos, como el bevacizumab, un anticuerpo anti-factor de crecimiento endotelial vascular, para mejorar sus efectos inhibitorios sobre la proliferación de células cancerosas .

Principales productos formados: El producto principal de la reacción que involucra this compound es la forma inhibida de la glutaminasa C, lo que lleva a una reducción del metabolismo de la glutamina en las células cancerosas .

Aplicaciones Científicas De Investigación

UPGL00004 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y los estudios metabólicos. Se utiliza para estudiar el efecto Warburg en las células cancerosas, que implica vías glucolíticas alteradas y un aumento del metabolismo de la glutamina . El compuesto también es valioso para investigar el papel de la glutaminasa C en varios tipos de cáncer, incluido el cáncer de mama triple negativo .

Mecanismo De Acción

UPGL00004 ejerce sus efectos uniéndose al sitio alostérico de la glutaminasa C, inhibiendo así su actividad enzimática. Esta inhibición interrumpe el metabolismo de la glutamina, un nutriente crítico para la supervivencia y proliferación de las células cancerosas . El mecanismo de acción del compuesto implica la regulación de los metabolitos celulares y la elevación de las especies reactivas de oxígeno, lo que contribuye a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

UPGL00004 se compara a menudo con otros inhibidores de la glutaminasa C, como CB-839 y bis-2-(5-fenilacetamido-1,2,4-tiadiazol-2-il)etil (BPTES). Si bien los tres compuestos inhiben la glutaminasa C a través de un mecanismo alostérico similar, this compound ha mostrado una mayor potencia en la inhibición de la actividad enzimática y el crecimiento de las células cancerosas . La afinidad de unión de this compound por la glutaminasa C es comparable a la de CB-839, lo que lo convierte en un inhibidor altamente eficaz .

Lista de compuestos similares:- CB-839

- Bis-2-(5-fenilacetamido-1,2,4-tiadiazol-2-il)etil (BPTES)

Actividad Biológica

UPGL00004 is a novel small molecule that has garnered attention for its potent biological activity, particularly in the context of cancer treatment and metabolic modulation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

This compound is classified as an allosteric inhibitor targeting glutaminase C (GAC), an enzyme critical for glutamine metabolism in cancer cells. Glutamine metabolism is often upregulated in tumors, making GAC a promising therapeutic target. This compound has shown significant potential in inhibiting GAC activity, outperforming other inhibitors such as BPTES and CB-839 in specific contexts.

The mechanism by which this compound exerts its effects involves binding to the allosteric site of GAC, leading to a decrease in enzymatic activity. This inhibition disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. Recent studies have demonstrated that this compound binds with high affinity to GAC, similarly to CB-839, but with distinct structural interactions that enhance its potency.

Binding Affinity Comparison

| Compound | Binding Affinity (IC50) |

|---|---|

| BPTES | 371 nM |

| CB-839 | Not specified |

| This compound | Not specified |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. The compound's efficacy was evaluated through cell viability assays, revealing a significant reduction in cell proliferation rates when treated with this compound.

Case Study: Triple-Negative Breast Cancer

A study investigating the effects of this compound on TNBC cells demonstrated the following results:

- Cell Line : MDA-MB-231 (a TNBC cell line)

- Treatment Duration : 48 hours

- Concentration Range : 0.1 µM to 10 µM

- Results :

- Significant decrease in cell viability at concentrations above 1 µM.

- Induction of apoptosis as evidenced by increased annexin V staining.

In Vivo Studies

This compound has also been tested in vivo, where it demonstrated tumor growth inhibition when administered in conjunction with bevacizumab, an anti-VEGF antibody. This combination therapy enhances the overall anti-tumor effect by targeting both metabolic pathways and angiogenesis.

Tumor Growth Inhibition Data

| Treatment | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

| Bevacizumab | 30 |

| This compound + Bevacizumab | 65 |

Broader Implications in Viral Infections

Recent research has explored the potential of glutaminase inhibitors, including this compound, as antiviral agents. Studies indicate that inhibiting glutaminase can block replication of coronaviruses such as SARS-CoV-2 by disrupting the metabolic reprogramming required for viral propagation.

Antiviral Activity Findings

- Cell Lines Used : VeroE6 (for SARS-CoV-2), HBEC (for HCoV-OC43)

- Inhibition Concentration : 0.5 µM

- Results :

- Significant reduction in viral protein levels post-treatment.

- Metabolic profiling indicated decreased levels of glutamate and downstream metabolites during viral infection when treated with this compound.

Propiedades

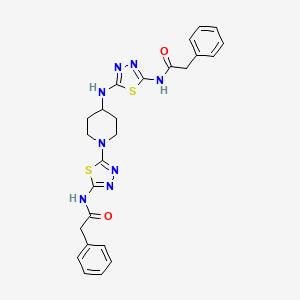

IUPAC Name |

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYCNTHLPRENBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.